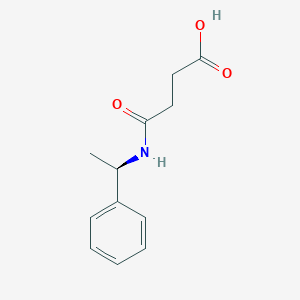

(R)-(+)-N-(1-Phenylethyl)succinamic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-oxo-4-[[(1R)-1-phenylethyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(15)16/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEKFTPKHWMMIP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944360 | |

| Record name | 4-Hydroxy-4-[(1-phenylethyl)imino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21752-33-0 | |

| Record name | 4-Oxo-4-[[(1R)-1-phenylethyl]amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21752-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-4-Oxo-4-((1-phenylethyl)amino)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-4-[(1-phenylethyl)imino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-4-oxo-4-[(1-phenylethyl)amino]butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Chiral Amide Derivatives in Asymmetric Synthesis and Enantioseparation

Chiral amide derivatives are indispensable tools in the realms of asymmetric synthesis and enantioseparation. iupac.orgrsc.org Their utility lies in their inherent chirality, which allows them to interact differently with the two enantiomers of a racemic mixture. This selective interaction is the fundamental principle behind chiral resolution, a process crucial for the production of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries. iupac.org The amide group within these molecules provides a rigid structural framework and hydrogen bonding capabilities, which are vital for creating stable diastereomeric complexes that can be separated. iupac.org The field has seen continuous advancements, with a focus on developing racemization-free coupling reagents to further enhance the efficiency of synthesizing chiral amides and peptides. rsc.org

The Stereochemical Importance of R + N 1 Phenylethyl Succinamic Acid

The stereochemical identity of (R)-(+)-N-(1-Phenylethyl)succinamic acid is central to its function. The "(R)" designation specifies the absolute configuration at the chiral center of the 1-phenylethyl group. This precise three-dimensional arrangement is critical for its primary application as a chiral resolving agent. When this acid reacts with a racemic mixture of a base, such as an amine, it forms two different diastereomeric salts. These diastereomers have distinct physical properties, most notably solubility, which enables their separation through methods like fractional crystallization. The (R)-1-phenylethylamine moiety, often considered a privileged chiral auxiliary, plays a pivotal role in this discrimination process. nih.gov

A Comparative Look: S N 1 Phenylethyl Succinamic Acid and Other N Substituted Succinamic Acids

The enantiomer, (S)-(-)-N-(1-Phenylethyl)succinamic acid , is a mirror image of its (R)-counterpart and is equally important in chiral chemistry. sigmaaldrich.comsigmaaldrich.com It offers a complementary selectivity, often preferentially forming a less soluble salt with the opposite enantiomer of a racemic amine compared to the (R)-acid. This allows chemists to access both enantiomers of a target molecule by selecting the appropriate resolving agent. The specific rotation of the (S)-enantiomer is reported as [α]24/D −111°, with a concentration of 2 in ethanol. sigmaaldrich.com

When compared to other N-substituted succinamic acids, the N-(1-phenylethyl) group offers a unique combination of steric bulk and the potential for π-π stacking interactions from the phenyl ring. These features can significantly enhance the degree of chiral recognition and the efficiency of the resolution process. The synthesis of various N-substituted succinimides can be achieved through a simple and environmentally friendly method involving the reaction of succinic acid and primary amines in hot water. researchgate.net The choice of the N-substituent is a critical factor in designing a resolving agent tailored for a specific racemic compound.

Research Directions and Applications in Chiral Chemistry

Synthesis of Homologous N-Substituted Succinamic Acid Derivatives for Comparative Studies

The synthetic route to this compound is broadly applicable to a wide range of primary and secondary amines, allowing for the creation of a library of homologous N-substituted succinamic acid derivatives. These derivatives are synthesized for comparative studies in fields such as medicinal chemistry and materials science. mdpi.comanr.fr

The general reaction is the same: an amine is reacted with succinic anhydride (B1165640). beilstein-archives.org The structural diversity is introduced by varying the 'R' group on the amine.

Table of Representative N-Substituted Succinamic Acid Syntheses:

| Amine (R-NH₂) | Resulting Succinamic Acid | Potential Application/Study |

| Aniline | N-Phenylsuccinamic acid | Precursor for N-phenylsuccinimide, used in chemical synthesis. researchgate.net |

| Benzylamine | N-Benzylsuccinamic acid | Intermediate for biologically active compounds. |

| Ethanolamine | N-(2-Hydroxyethyl)succinamic acid | Used in the development of functionalized polymers. clockss.org |

| Various Anilines | Substituted N-Arylsuccinamic acids | Precursors for hydroxamic acids with potential biological activity. beilstein-archives.org |

This comparative synthesis allows researchers to study how different substituents on the nitrogen atom affect the chemical properties, reactivity, and biological activity of the resulting succinamic acids and their derivatives.

Derivatization to Succinimide (B58015) Structures Involving this compound

This compound is a stable intermediate that can be readily converted into the corresponding cyclic imide, (R)-N-(1-Phenylethyl)succinimide. This cyclization is a key transformation, as succinimide rings are prevalent in many pharmaceutically active compounds.

The synthesis of the succinimide involves an intramolecular cyclodehydration of the succinamic acid. mdpi.com This chiral succinimide can then be used as a building block in diastereoselective reactions.

The cyclization is typically achieved through one of two methods:

Thermal Dehydration: Simply heating the succinamic acid, often at temperatures above 120 °C, can induce cyclization with the elimination of a water molecule. However, this method can sometimes lead to side products due to thermal degradation. beilstein-archives.orgresearchgate.net

Chemical Dehydration: A more controlled method involves treating the succinamic acid with a dehydrating agent. Acetic anhydride is a commonly used reagent for this purpose. The reaction is often performed by refluxing the succinamic acid in acetic anhydride. beilstein-archives.orgmdpi.com Another mild and effective agent for cyclo-dehydration is polyphosphate ester (PPE). bohrium.comresearchgate.net

The resulting (R)-N-(1-Phenylethyl)succinimide is a chiral molecule. While its direct synthesis from an enantiopure source does not produce a diastereomer, this chiral auxiliary is highly valuable for creating diastereomeric compounds in subsequent synthetic steps. For example, the reaction of this chiral succinimide with other chiral molecules or its use in asymmetric synthesis can lead to the formation of diastereomers, which are often separable by standard chromatographic techniques.

BOP-Mediated Synthesis of Fulgimides from Succinamic Acids

The transformation of succinamic acids, including this compound, into their corresponding N-substituted fulgimides can be effectively achieved through a dehydration reaction. academie-sciences.fr Among the various methods available for this cyclization, the use of benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP) has emerged as a particularly mild and efficient approach. researchgate.net This method has proven to be superior in many cases to traditional dehydrating agents like acetyl chloride or 1,1'-carbonyldiimidazole (B1668759) (CDI), which can sometimes lead to the formation of undesirable byproducts or decomposition of the starting material. academie-sciences.fracademie-sciences.fr

The BOP-mediated synthesis is notable for its high yields and the clean formation of the fulgimide product. academie-sciences.fr The reaction proceeds by activating the carboxylic acid group of the succinamic acid, facilitating intramolecular nucleophilic attack by the amide nitrogen to form the imide ring.

The general procedure involves the reaction of the succinamic acid with the BOP reagent in the presence of a tertiary amine, such as triethylamine (B128534) (TEA), which acts as a base. academie-sciences.fr The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). academie-sciences.fracademie-sciences.fr Careful control of the reaction temperature is crucial for optimizing the yield and purity of the resulting fulgimide. academie-sciences.fr

A critical prerequisite for the success of this reaction is the rigorous drying of the starting succinamic acid, as even trace amounts of water can significantly reduce the yield of the BOP-mediated cyclization. academie-sciences.fracademie-sciences.fr The addition of triethylamine is also beneficial, as it can prevent the formation of a salt between the succinamic acid and the primary amine, thereby improving the reaction rate and yield. academie-sciences.fracademie-sciences.fr

The reaction mixture, containing the succinamic acid and a slight excess of BOP and TEA in dry THF, is typically stirred at a reduced temperature initially, followed by warming to room temperature and then gentle heating to drive the reaction to completion. academie-sciences.fracademie-sciences.fr The resulting fulgimide can often be isolated in high purity after a standard aqueous work-up and crystallization, sometimes circumventing the need for chromatographic purification. academie-sciences.fr

Table 1: General Reaction Parameters for BOP-Mediated Synthesis of Fulgimides

| Parameter | Condition |

|---|---|

| Reagent | Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP) |

| Substrate | N-substituted Succinamic Acid |

| Base | Triethylamine (TEA) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Stoichiometry | Succinamic Acid : BOP : TEA (1 : 1.05 : 1.1) |

| Temperature | -45 °C to 35 °C |

| Reaction Time | Varies, typically several hours |

| Work-up | Aqueous extraction followed by crystallization or chromatography |

This methodology represents a significant advancement in the synthesis of fulgimides from succinamic acids, offering a reliable and high-yielding route to these valuable compounds. academie-sciences.frresearchgate.net

Cyclization Pathways to Chiral Succinimide Derivatives

The conversion of this compound to its corresponding chiral succinimide, (R)-N-(1-Phenylethyl)succinimide, is a key transformation that proceeds via an intramolecular cyclization reaction. This process involves the formation of an imide ring from the amic acid precursor.

Dehydrating Conditions and Reagent Specificity

The cyclization of an N-substituted succinamic acid is fundamentally a dehydration reaction. A variety of reagents and conditions can be employed to facilitate this transformation, with the choice often depending on the desired reaction rate, yield, and purity of the product.

One effective method for the synthesis of N-substituted succinimides involves heating the corresponding amic acid with a primary amine in water. researchgate.net In this "green chemistry" approach, hot water can act as both the solvent and a catalyst, promoting the reaction without the need for traditional organic solvents. researchgate.net For more robust and rapid cyclization, chemical dehydrating agents are frequently used. A common and powerful reagent for this purpose is Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, which has been successfully used for the cyclization of phenyl acetamides to form tetrahydroisoquinoline-3-ones. orgsyn.org The specificity of the reagent is crucial; harsher reagents could potentially lead to side reactions or racemization, although the chiral center in this compound is not typically prone to epimerization under standard cyclization conditions.

Table 1: Representative Reagents for Cyclization of Amic Acids

| Reagent/Condition | Description | Typical Application |

|---|---|---|

| Heat in Water | Utilizes hot water as a green solvent and catalyst. | Synthesis of N-alkyl and N-aryl succinimides from succinic acid and primary amines. researchgate.net |

| Acetic Anhydride | A common laboratory dehydrating agent. | Often used with a catalyst like sodium acetate (B1210297) for the formation of imides from amic acids. |

| Eaton's Reagent (P₂O₅/MeSO₃H) | A powerful dehydrating agent for acid-mediated cyclizations. | Cyclization of phenyl acetamides. orgsyn.org |

Intramolecular Nucleophilic Attack Mechanisms

The cyclization of this compound to the corresponding succinimide proceeds through an intramolecular nucleophilic acyl substitution mechanism. The process is initiated by the activation of the carboxylic acid group. In the presence of a dehydrating agent or under thermal conditions, the carboxylic acid is converted into a more reactive species.

The key step of the mechanism involves the nitrogen atom of the amide acting as a nucleophile. It attacks the electrophilic carbonyl carbon of the activated carboxylic acid group. This intramolecular attack leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the elimination of a water molecule, results in the formation of the stable five-membered succinimide ring. The reaction is driven by the formation of the thermodynamically stable cyclic imide structure.

Retention of Chiral Configuration During Cyclization

A critical aspect of the cyclization of this compound is the retention of the stereochemical integrity at the chiral center. The chiral center in this molecule is the carbon atom of the phenylethyl group, which is directly bonded to the nitrogen atom.

During the intramolecular nucleophilic attack, the bonds to the chiral center are not directly involved in the chemical transformation. The reaction occurs at the carboxylic acid and amide functionalities, which are remote from the stereocenter. As a result, the cyclization proceeds with the retention of the (R) configuration at the chiral carbon. rsc.org This preservation of chirality is essential for the use of the resulting (R)-N-(1-Phenylethyl)succinimide in stereoselective synthesis. nih.gov

Hydrolysis Reactions for Recovery and Regeneration

The recovery of the chiral amine, (R)-(+)-1-phenylethylamine, and succinic acid from the corresponding succinimide is often desired, particularly when the succinimide is used as a chiral auxiliary. This is typically achieved through hydrolysis of the imide ring.

Conditions for Basic Hydrolysis and Product Isolation

The hydrolysis of N-substituted succinimides can be catalyzed by either acid or base, though basic hydrolysis is commonly employed. researchgate.netcapes.gov.br Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking one of the carbonyl carbons of the succinimide ring. rsc.org This leads to the opening of the ring and the formation of the corresponding succinamic acid salt. researchgate.net

The reaction is typically carried out by heating the succinimide in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The progress of the hydrolysis can be monitored by techniques such as HPLC. nih.gov Upon completion of the reaction, the resulting mixture contains the sodium or potassium salt of this compound and the unreacted base.

To isolate the products, the reaction mixture is first acidified. This protonates the carboxylate group of the succinamic acid, regenerating this compound, which may precipitate from the solution if its solubility is low. Further hydrolysis under stronger acidic conditions can cleave the amide bond to yield (R)-(+)-1-phenylethylamine and succinic acid. The amine can then be recovered by basification and extraction with an organic solvent.

Table 2: General Conditions for Basic Hydrolysis of Succinimides

| Parameter | Condition | Rationale |

|---|---|---|

| Reagent | Aqueous NaOH or KOH | Provides the hydroxide nucleophile for ring opening. researchgate.net |

| Temperature | Elevated (e.g., reflux) | Increases the reaction rate. |

Diastereomeric Salt Formation and Crystallization Dynamics

One of the classical and most effective methods for the separation of racemic mixtures is through the formation of diastereomeric salts. nih.govlibretexts.org Chiral acids and bases, known as resolving agents, are used for this purpose. This compound, being an enantiomerically pure acid, is well-suited to act as a resolving agent for racemic bases.

The principle of this technique relies on the reaction of a racemic base (a 1:1 mixture of R and S enantiomers) with an enantiomerically pure acid, such as this compound. This reaction yields a mixture of two diastereomeric salts: (R-acid • R-base) and (R-acid • S-base).

Unlike enantiomers, which have identical physical properties, diastereomers possess different physical and chemical properties, including solubility, melting point, and crystal structure. researchgate.netrsc.org This difference in solubility is the key to their separation. By carefully selecting a solvent in which the two diastereomeric salts have a significant solubility difference, one of the diastereomers can be selectively crystallized from the solution. researchgate.net

The crystallization dynamics are influenced by factors such as the solvent, temperature, and the presence of any impurities. rsc.org The less soluble diastereomeric salt will crystallize out of the solution first, allowing for its separation by filtration. The more soluble diastereomer remains in the mother liquor. Once the crystallized diastereomeric salt is isolated, the pure enantiomer of the base can be recovered by treating the salt with a strong achiral base, which deprotonates the amine and allows for its separation from the resolving agent.

Table 3: Components in a Diastereomeric Salt Resolution using this compound

| Component | Role | Stereochemistry |

|---|---|---|

| Racemic Base | The mixture to be separated | (R)-Base and (S)-Base |

| This compound | Resolving Agent | (R)-Acid |

| Diastereomeric Salt 1 | Less Soluble Salt (example) | (R)-Acid • (R)-Base |

Role of the Carboxylic Acid Moiety in Salt Formation

The carboxylic acid functional group is central to the chemical utility of this compound, particularly in its application as a chiral resolving agent. This moiety's ability to participate in acid-base reactions is the primary mechanism for the formation of diastereomeric salts. auburn.edu

As a carboxylic acid, the compound is a weak acid with a typical pKa value in the range of 3-5. auburn.edu In the presence of a basic compound, such as a racemic amine, the carboxylic acid group can donate a proton (H⁺). This ionization process results in the formation of a negatively charged carboxylate anion and a corresponding positively charged cation from the base. auburn.edu The resulting ionic species, a salt, is stabilized by electrostatic interactions.

This salt formation is a critical step in chiral resolution. When this compound is reacted with a racemic mixture of a chiral amine, two diastereomeric salts are formed: one from the interaction of the (R)-acid with the (R)-amine, and another from the (R)-acid with the (S)-amine. The ability of the carboxylic acid group to form these salts is fundamental to the separation process. The efficiency of this salt formation and the subsequent crystallization can be influenced by the surrounding chemical environment, including the solvent and pH. In aqueous media, for instance, a pH significantly above the acid's pKa will favor the ionized, carboxylate form, which enhances water solubility through ion-dipole interactions. auburn.edu

Exploration of Redox Reaction Pathways of Analogous Compounds

While the primary utility of this compound involves acid-base chemistry, its structural analogs, particularly N-acyl amino acids (NAAAs), are known to undergo various redox reactions. These transformations typically occur either on the fatty acyl chain or the amino acid moiety and are often mediated by enzymes. frontiersin.org

Enzyme-catalyzed oxidation is a common metabolic pathway for NAAAs. frontiersin.org For example, N-acyl amino acids with long alkyl chains, such as N-arachidonoylglycine, can be hydroxylated by lipoxygenase (LOX) enzymes, like 12-LOX and 15-LOX. nih.gov Similarly, cytochrome P450 (P450) enzymes are known to catalyze the oxidation of the acyl group in compounds like N-palmitoylglycine. frontiersin.org These reactions introduce hydroxyl groups onto the molecule, altering its polarity and biological activity.

Another significant redox pathway available to analogous α-amino acids involves oxidative decarboxylation. Recent developments in photoredox catalysis have demonstrated that the carboxylate group of an α-amino acid can undergo single-electron oxidation. acs.org This process, mediated by a photosensitizer like Ir(ppy)₃, generates a carboxyl radical, which rapidly extrudes carbon dioxide (CO₂) to form an α-amino radical. This highly reactive intermediate can then participate in further reactions, such as C-C bond formation. acs.org

Table 2: Summary of Redox Pathways for Analogous Compounds

| Compound Class | Reaction Type | Reagent/Catalyst | Outcome | Source(s) |

| N-arachidonoyl amino acids | Hydroxylation | 12/15-Lipoxygenase (LOX) | Hydroxylated acyl chain | nih.gov |

| N-acylglycines | Oxidation | Cytochrome P450 (P450) | Hydroxylated acyl chain | frontiersin.org |

| α-Amino Acids | Oxidative Decarboxylation | Visible Light Photoredox Catalyst | Formation of α-amino radical | acs.org |

| Methionine (amino acid) | Oxidation | Peracetic Acid | Formation of methionine sulfoxide | scienceopen.com |

Applications of this compound in Stereoselective Synthesis and Chiral Resolution

This compound serves as a key resolving agent, enabling the separation of enantiomers from a racemic mixture. This process relies on the formation of diastereomeric salts with distinct physical properties, such as solubility, which allows for their separation.

Chiral Resolution of Racemic Amines

The primary application of this compound is in the chiral resolution of racemic amines. The carboxylic acid group of the succinamic acid derivative reacts with a racemic amine to form a pair of diastereomeric salts. Due to their different spatial arrangements, these salts exhibit varied solubilities in a given solvent, enabling the separation of one diastereomer through fractional crystallization.

Optical Resolution of 1-Phenylethylamine (B125046) and its Derivatives

The resolution of racemic 1-phenylethylamine is a classic example demonstrating the utility of chiral acids. While various chiral acids like tartaric acid are commonly used, derivatives of 1-phenylethylamine itself are also effective. reddit.comlibretexts.org this compound, being a derivative of (R)-1-phenylethylamine, can be used to resolve racemic 1-phenylethylamine. nih.gov The process involves the formation of two diastereomeric salts: ((R)-acid•(R)-amine) and ((R)-acid•(S)-amine). These salts can then be separated by crystallization. Once separated, the pure enantiomer of the amine is recovered by treating the salt with a base. This method is a fundamental technique for obtaining optically pure amines. libretexts.orgresearchgate.net

Research has explored a homologous series of dicarboxylic acid derivatives as resolving agents for racemic 1-phenylethylamine, including those derived from oxalic, malonic, and succinic acids, all of which have been successfully applied. nih.govresearchgate.net

Enantiomeric Enrichment of 2',6'-Pipecoloxylidide Intermediates

The enantiomeric enrichment of 2',6'-pipecoloxylidide, a key intermediate in the synthesis of local anesthetics like Ropivacaine, is a critical industrial process. While the provided outline suggests the use of this compound, available documentation highlights the use of other chiral agents for this specific resolution. A patented process describes the use of a chiral carbamoyl (B1232498) benzoic acid to achieve the enantiomeric enrichment of 2',6'-pipecoloxylidide, yielding the (S)-enantiomer with high yield and enantiomeric purity. wipo.int This process underscores the general principle of using chiral acids to form diastereomeric salts with racemic bases for their subsequent separation. wipo.int

Resolution of 1-(1-Naphthyl)ethylamine

1-(1-Naphthyl)ethylamine is another important chiral amine used in asymmetric synthesis. Its resolution is commonly achieved through diastereomeric salt formation. Literature frequently cites the use of D-(-)-tartaric acid as the chiral resolving agent for racemic 1-(1-naphthalene)ethylamine. google.com This process involves dissolving the racemic amine and D-(-)-tartaric acid in a mixed solvent system, such as alcohol and water. google.com Upon cooling, the less soluble diastereomeric salt, R-(+)-1-(1-naphthalene)ethylamine D-(-)-tartrate, crystallizes out and can be separated. google.com The pure R-(+)-enantiomer is then liberated by treatment with a base, with reported enantiomeric excess (e.e.) values exceeding 95%. google.com

While direct evidence for the use of this compound for this specific resolution is not prominent in the searched literature, the underlying principle of using a chiral acid to separate a racemic amine remains the same. The choice of resolving agent often depends on empirical factors such as crystallization characteristics and resolution efficiency.

Resolution Data for 1-(1-Naphthyl)ethylamine using D-(-)-Tartaric Acid

| Resolving Agent | Target Enantiomer | Solvent | Yield | Enantiomeric Excess (e.e.) |

|---|

Methodologies for Enhanced Resolution Efficiency via Additives

The efficiency of chiral resolution can often be improved by the introduction of achiral additives. Research on the resolution of 1-phenylethylamine using its glutaric acid derivative, (+)-(R)-N-(1-phenylethyl)glutaramic acid, a close homolog of the succinamic acid derivative, has shown that the addition of certain achiral compounds can significantly enhance resolution efficiency. nih.govresearchgate.net

Additives such as urea (B33335), thiourea, N-methylurea, and N,N'-dimethylurea have been found to cause a large increase in the efficiency of the resolution process. nih.govresearchgate.net Analytical studies using thermoanalysis, X-ray powder diffraction, and optical microscopy suggest that these additives influence the crystal nucleation processes of the diastereomeric salts, thereby improving the separation. nih.govresearchgate.net This methodology represents a valuable strategy for optimizing classical resolution processes.

Effect of Additives on Resolution Efficiency

| Resolving Agent | Racemic Amine | Additives | Observed Effect |

|---|

Function as a Chiral Auxiliary in Asymmetric Transformations

Beyond its role as a resolving agent, this compound can also function as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral starting material to direct the stereochemical outcome of a subsequent reaction, after which it is removed.

Facilitation of Enantiopure Compound Synthesis

This compound and its enantiomer are utilized as chiral auxiliaries in asymmetric synthesis. They facilitate the production of enantiopure compounds, which is crucial for pharmaceuticals where often only one enantiomer possesses the desired therapeutic activity. The chiral phenylethyl group can direct the stereoselective formation of a new chiral center. For instance, the succinamic acid can be cyclized under dehydrating conditions to form the corresponding chiral succinimide. This succinimide can then be used as a chiral intermediate in various asymmetric reactions. The presence of the (R)-1-phenylethyl group guides the approach of reagents, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the desired enantiopure compound. This strategy has been applied in the synthesis of various complex molecules, including enantiopure N-substituted ortho-c oxide-bridged 5-phenylmorphans. nih.govnih.gov

Building Block for Pharmaceutical and Biologically Active Molecules

This compound and its parent amine, (R)-1-phenylethylamine, serve as fundamental chiral building blocks in the synthesis of a variety of pharmaceutical and biologically active molecules. nih.gov The inherent chirality of the 1-phenylethyl moiety is instrumental in creating enantiomerically pure compounds, which is often crucial for therapeutic efficacy and safety. This amine is considered one of the most frequently utilized ancillary compounds for synthesizing enantiopure products, including drugs and agrochemicals. nih.gov

The primary application in this context is the resolution of racemic mixtures. nih.gov (R)-1-phenylethylamine can be reacted with a racemic carboxylic acid to form a mixture of diastereomeric salts. libretexts.org Due to their different physical properties, these diastereomers can be separated by methods like fractional crystallization. libretexts.org Subsequent treatment of the separated salts with a strong acid regenerates the enantiomerically pure carboxylic acid and recovers the chiral amine. libretexts.org This strategy is a cornerstone in producing optically active drugs. For instance, this approach has been successfully applied to the resolution of racemic α-hydroxy-(o-chlorophenyl)methyl]phosphinic acid and rac-trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid. nih.gov

Beyond resolution, the N-(1-phenylethyl) group can be incorporated as a substantive part of a final, biologically active molecule. The phenylethyl group can engage in π-π stacking interactions with aromatic residues in biological targets like proteins, while the acid functionality can form hydrogen bonds, collectively modulating the activity of enzymes or receptors. For example, derivatives of pyrrolidine-2,5-dione, which can be synthesized from succinic acid derivatives, have been studied for their anticonvulsant properties. nih.gov Similarly, various peptide coupling reactions utilize chiral amines to build larger, more complex molecules with defined stereochemistry, such as in the synthesis of ethacrynic acid derivatives with potential anti-proliferative activity. nih.gov

Chiral Ligand Applications in Asymmetric Catalysis

The structural framework of this compound makes it a valuable precursor for the development of chiral ligands used in asymmetric catalysis. amerigoscientific.com Chiral ligands are essential for transferring stereochemical information from the catalyst to the substrate, enabling the synthesis of a single enantiomer of a product from achiral or racemic starting materials. organic-chemistry.org

While direct use of the acid itself as a ligand is less common, it can be chemically modified to create more sophisticated ligands. For instance, the carboxylic acid and amide functionalities can be altered to generate bidentate or polydentate ligands capable of coordinating with a transition metal center (e.g., Rhodium, Ruthenium, Copper). organic-chemistry.orgnih.gov These metal complexes then act as chiral catalysts. The (R)-1-phenylethyl group establishes a rigid and well-defined chiral environment around the metal, which directs the approach of the substrate, leading to high enantioselectivity in the catalytic transformation.

A prominent area of application is in asymmetric hydrogenation and carbon-carbon bond-forming reactions. For example, chiral ruthenium(II) complexes bearing the BINAP ligand have been shown to be effective catalysts for the asymmetric hydrogenation of various functionalized olefins, producing chiral N-acyl-α-amino acids with high optical purity. researchgate.net Similarly, novel chiral phosphine-olefin ligands have been designed for rhodium-catalyzed asymmetric 1,4-addition of aryl boronic acids to maleimides, achieving high yields and enantioselectivities. organic-chemistry.org The development of cyclic alkyl amino carbene (CAAC) ligands, which can feature a chiral center adjacent to the carbene carbon derived from precursors like 1-phenylethylamine, has also opened new avenues in asymmetric catalysis, with applications in copper-catalyzed conjugate borylations and ruthenium-catalyzed metathesis. nih.gov

The table below summarizes representative data for asymmetric catalytic reactions using chiral ligands, illustrating the typical performance metrics.

Table 1: Performance of Chiral Ligand Systems in Asymmetric Catalysis

| Catalytic System | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Rh-(chiral phosphine-olefin) | 1,4-Addition | N-Benzylmaleimide | 99 | 99 | organic-chemistry.org |

| Ru-(R)-BINAP | Hydrogenation | Methylenesuccinic acid | High | High | researchgate.net |

| Cu-(chiral CAAC) | Conjugate Borylation | Unsaturated Ester | - | up to 90 (95:5 er) | nih.gov |

Diastereoselective Alkylation Studies Utilizing N-(1-Phenylethyl) moieties

The N-(1-phenylethyl) group is a classic chiral auxiliary employed to direct the stereochemical course of covalent bond-forming reactions, particularly diastereoselective alkylations of enolates. In this methodology, this compound is first converted to its corresponding succinimide. The N-(1-phenylethyl) group on the succinimide ring effectively shields one face of the molecule.

The process involves the following key steps:

Deprotonation: A strong base is used to selectively remove a proton from one of the α-carbons of the succinimide ring, generating a planar chiral enolate.

Stereoselective Alkylation: The chiral N-(1-phenylethyl) group sterically hinders one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. This results in the formation of one diastereomer of the alkylated product in preference to the other.

Auxiliary Cleavage: The chiral auxiliary is subsequently removed, typically through hydrolysis or reduction, to yield the enantiomerically enriched product and recover the (R)-1-phenylethylamine auxiliary for potential reuse.

This strategy has been explored for the synthesis of various chiral molecules. For example, the diastereoselective synthesis of α-chiral pyrrolidine (B122466) derivatives has been achieved via an intramolecular reaction involving a substrate with a single chiral center that directs the formation of new stereocenters. researchgate.net Studies on the synthesis of β-substituted phenylalanine derivatives have also utilized proline-based templates where an attached chiral group directs the stereoselective outcome of reactions. nih.gov

Table 2: Representative Data from Diastereoselective Synthesis Studies

| Chiral Auxiliary/Template | Reaction Type | Electrophile/Reactant | Diastereomeric Ratio (d.r.) / ee% | Product Type | Reference |

|---|---|---|---|---|---|

| N-Cinnamoyl-L-proline | Michael Addition | - | High Stereoselectivity | β-substituted phenylalanine | nih.gov |

Synthetic Utility in Complex Molecule Preparation (e.g., Tricarballylic Acid Derivatives, Pyrrolidine Derivatives)

The defined structure of this compound makes it a valuable starting material for the stereocontrolled synthesis of more complex molecular targets, including tricarballylic acid and pyrrolidine derivatives.

Tricarballylic Acid Derivatives: Tricarballylic acids are important structural motifs found in various natural products and biologically active compounds. A facile, stereocontrolled synthesis of derivatives of this acid has been demonstrated using (R)-1-phenylethylamine. In one study, the reaction of 2-(carboxymethyl)succinic anhydride with (R)-1-phenylethylamine in THF resulted in a diastereomeric mixture of (R)-2-(methoxycarbonylmethyl)-N-(R)-1-(1-phenylethyl) succinimide and its (S)-epimer. doaj.org This reaction proceeds through a diastereomeric mixture of the intermediate amic acid, which is analogous to the title compound. doaj.org The resulting diastereomeric succinimides can then be separated and further processed, providing a synthetic route to enantiomerically defined tricarballylic acid derivatives. doaj.org

Pyrrolidine Derivatives: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs and natural products. nih.govresearchgate.netnih.gov The succinimide ring, readily formed from this compound via intramolecular cyclization, is an excellent precursor for the synthesis of pyrrolidine derivatives. The two carbonyl groups of the succinimide can be selectively or fully reduced to yield the corresponding pyrrolidones or pyrrolidines. The presence of the N-(1-phenylethyl) chiral auxiliary can guide subsequent modifications to the ring with high stereoselectivity. researchgate.net Various synthetic methods have been developed for constructing the pyrrolidine ring, including intramolecular cyclizations and cycloaddition reactions, where a chiral amine auxiliary can be instrumental in controlling the final stereochemistry. organic-chemistry.orglookchem.com

Table 3: Synthesis of Complex Molecules from (R)-1-Phenylethylamine Precursors

| Target Molecule Class | Precursor | Key Reaction | Reagents | Outcome | Reference |

|---|---|---|---|---|---|

| Tricarballylic Acid Imide Derivatives | (R)-1-Phenylethylamine | Amidation/Cyclization | 2-(Carboxymethyl)succinic anhydride | Diastereomeric mixture of succinimides | doaj.org |

| 2-Substituted Pyrrolidines | N-(3-chloropropyl) imines | Intramolecular Cyclization | Lithium powder, DTBB | Functionalized pyrrolidines | lookchem.com |

Biological and Medicinal Chemistry Relevance of R + N 1 Phenylethyl Succinamic Acid and Its Analogs

General Biological Activities and Molecular Interaction Mechanisms

The biological activities of (R)-(+)-N-(1-Phenylethyl)succinamic acid and its analogs are rooted in the specific interactions of their constituent parts—the phenylethylamine and succinamic acid moieties—with biological macromolecules. These interactions are governed by fundamental principles of molecular recognition, including the formation of non-covalent bonds that stabilize the compound within the binding sites of enzymes and receptors.

While specific studies on this compound are limited, the broader class of phenethylamine (B48288) derivatives is known to interact with a variety of receptors and transporters in the central nervous system. Phenethylamine itself acts as a central nervous system stimulant by binding to the trace amine-associated receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2). wikipedia.org Its derivatives are a large class of compounds that include stimulants, antidepressants, and psychedelics, many of which interact with monoamine neurotransmission. wikipedia.org

Derivatives of phenethylamine have been extensively studied for their affinity for serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is implicated in psychiatric disorders and drug addiction. nih.govresearchgate.net Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring and the ethylamine (B1201723) backbone significantly influence binding affinity. nih.govresearchgate.net For instance, the presence of two phenyl groups, one attached to the carbon and another to the nitrogen of the ethylamine backbone, has been noted in high-affinity ligands. researchgate.net

Furthermore, phenethylamine derivatives have been investigated as inhibitors of dopamine (B1211576) reuptake by targeting the human dopamine transporter (hDAT). nih.gov Docking studies of potent inhibitors reveal that they fit into a binding site formed by several helices of the transporter protein. nih.gov The amine group of these derivatives can form hydrogen bonds with key amino acid residues like Asp79 and Phe320, crucial for their inhibitory activity. nih.govbiomolther.org

The succinate (B1194679) portion of the molecule also has recognized biological roles. Succinate is a key metabolic intermediate in the Krebs cycle. wikipedia.org It can also act as a signaling molecule, and studies have shown that succinate can increase neuronal excitatory potentials through mechanisms involving N-methyl-D-aspartate (NMDA) receptors. nih.gov

The specific chemical features of the phenylethyl and succinamic acid moieties dictate how they interact with biological targets. fiveable.me These non-covalent interactions are fundamental to the compound's ability to bind to and modulate the function of proteins.

The phenylethyl moiety contains a phenyl group, which is an aromatic ring. This ring is capable of engaging in several types of non-covalent interactions:

π-π Interactions: The electron-rich π-system of the phenyl ring can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. This type of interaction is a significant driving force for the binding of many drugs.

Cation-π Interactions: The π-face of the aromatic ring can interact favorably with positively charged groups, such as the side chains of lysine (B10760008) and arginine residues or metal ions.

A molecular orbital study of the 2-phenylethyl radical has provided insights into the electronic nature of this group, which can influence its interactions. nih.gov

The succinamic acid moiety provides functional groups capable of forming strong, directional interactions:

Hydrogen Bonding: This moiety contains a carboxylic acid group (-COOH) and an amide group (-CONH-). Both the carbonyl oxygens and the amide nitrogen can act as hydrogen bond acceptors, while the carboxylic acid hydroxyl group and the amide N-H group can act as hydrogen bond donors. These hydrogen bonds with amino acid residues in a protein are critical for specific recognition and high-affinity binding.

Ionic Interactions: At physiological pH, the carboxylic acid group can be deprotonated to form a carboxylate anion (-COO⁻). This negatively charged group can form strong ionic bonds (salt bridges) with positively charged amino acid residues like lysine and arginine.

The combination of these interactions allows molecules like this compound to bind with specificity to their biological targets. The stereochemistry at the chiral center of the phenylethyl group, as in the (R)-configuration, is often crucial for achieving the correct orientation within a chiral binding site for optimal interaction.

Emerging Research on Therapeutic Potential of N-Substituted Succinamic Acids

The structural features of N-substituted succinamic acids make them attractive scaffolds for the development of new therapeutic agents. Researchers are exploring their potential in various areas of medicinal chemistry.

While research directly on the antimicrobial properties of this compound is not widely published, studies on related N-substituted compounds and their parent structures offer some insights. For example, derivatives of cinnamic acid, which shares structural similarities with the phenylethyl group, have been investigated for their antibacterial activity. nih.gov The antimicrobial effects of these compounds can be influenced by substitutions on the aromatic ring. nih.gov

Studies on N-substituted succinimides, which are cyclic precursors to succinamic acids, have shown that while some derivatives exhibit interesting antimicrobial activity against bacteria like Staphylococcus aureus and Enterococcus faecalis, the succinimide (B58015) scaffold itself is often less active compared to other structures like maleimides. researchgate.net This suggests that the specific nature of the substituent on the nitrogen atom is critical for any potential antimicrobial action. For instance, N-bromoalkyl substituted azachalcones have demonstrated good activity against certain Gram-positive bacteria. nih.gov

The structural similarity of the phenylethylamine core to known neurotransmitters suggests that its derivatives could have neuromodulatory and neuroprotective effects. wikipedia.orgmdpi.com Phenethylamine and its derivatives are known to influence monoamine neurotransmission by interacting with transporters and receptors for dopamine, serotonin, and norepinephrine. wikipedia.orgnih.gov Modulation of these neurotransmitter systems is a key strategy in the treatment of many neurological and psychiatric disorders. nih.gov

Glycine, an amino acid neurotransmitter, plays a dual role in the central nervous system, acting as both an inhibitory neurotransmitter and a co-agonist at excitatory NMDA receptors. mdpi.com The modulation of these receptors is a target for neuroprotective therapies. Furthermore, succinic acid itself has been shown to have anxiolytic-like effects in animal models, possibly through interaction with GABAergic pathways. faculdadececape.edu.br Specifically, it may interact with GABAA receptor subunits. faculdadececape.edu.br

N-acetylcysteine (NAC), a compound with some structural resemblance to N-acyl amino acids, has been reported to have significant neuroprotective effects against oxidative stress-induced injury in hippocampal neurons, a mechanism relevant to diseases like Alzheimer's. nih.gov This protection is mediated by inhibiting certain signaling pathways and through its antioxidative action. nih.gov This raises the possibility that other N-acyl amino acid derivatives could possess similar protective qualities.

A significant area of research for succinic acid derivatives is in the inhibition of metalloproteases, particularly matrix metalloproteinases (MMPs). wikipedia.orgrndsystems.com MMPs are a family of zinc-dependent enzymes involved in the breakdown of the extracellular matrix and are implicated in diseases such as cancer and arthritis. wikipedia.org

The development of MMP inhibitors has often focused on incorporating a zinc-binding group into the inhibitor's structure. Hydroxamic acids (-CONHOH) are a well-known class of potent zinc-binding groups, and succinic acid hydroxamates have been synthesized and evaluated as MMP inhibitors. acs.orgnih.gov These compounds function by having the hydroxamate group chelate the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity. wikipedia.org

β-Aryl-succinic acid hydroxamates have been developed as dual inhibitors of MMPs and tumor necrosis factor-alpha converting enzyme (TACE), showing nanomolar potency. acs.org Furthermore, 2,3-disubstituted succinic acids have been identified as potent inhibitors of IMP-1 metallo-beta-lactamase, an enzyme that confers antibiotic resistance to some bacteria. nih.gov The carboxylate groups of the succinic acid moiety are crucial for interacting with the zinc ions in the active site of these enzymes. nih.gov The synthesis of various hydroxamic acids from N-substituted succinimides provides a pathway to a broad range of potential metalloprotease inhibitors. mdpi.combeilstein-archives.org

Discovery and Structural Modification of Complement Inhibitors (related derivatives)

While this compound itself is not a primary complement inhibitor, structurally related compounds, specifically 1-phenyl-3-(1-phenylethyl)urea derivatives, have been identified as novel and potent inhibitors of the complement system. nih.gov The discovery originated from high-throughput screening, which identified 1-phenyl-3-(1-phenylethyl)urea as a hit compound. nih.gov

Subsequent structural modifications and optimizations led to the synthesis of various analogs with significantly improved activity. These studies revealed key structure-activity relationships for complement inhibition:

Chain Length: The introduction of a five- or six-carbon chain at a specific position on the phenyl ring dramatically enhanced inhibitory activity. nih.gov

Potency: An optimized derivative, compound 7l (structure not fully disclosed in the abstract), demonstrated exceptional potency with an IC50 value as low as 13 nM. nih.gov

Mechanism of Action: Further investigation showed that compound 7l inhibits the final step of the complement cascade, specifically C9 deposition, across the classical, lectin, and alternative pathways, without affecting the earlier C3 and C4 deposition steps. nih.gov

Another study on similar 1-phenyl-3-(1-phenylethyl)urea derivatives as inhibitors of the Ca²⁺-release-activated Ca²⁺ (CRAC) channel, a target for immune disorders, also provided relevant structural insights. It was found that the alkyl substituent on the α-position of the benzylic amine was crucial for activity and that the S-configuration was preferred over the R-configuration for inhibiting Ca²⁺ influx. nih.gov This highlights the importance of the stereochemistry of the 1-phenylethyl group in biological interactions.

Table 1: Activity of Structurally Related Complement Inhibitors

| Compound Class | Key Structural Feature | Target | Observed Activity | Reference |

|---|---|---|---|---|

| 1-Phenyl-3-(1-phenylethyl)urea Derivatives | Introduction of a five- or six-carbon chain | Complement C9 | Potent inhibition of C9 deposition, with IC50 as low as 13 nM for optimized compounds. | nih.gov |

| 1-Phenyl-3-(1-phenylethyl)urea | Original hit compound | CRAC Channel (ORAI1) | Inhibited Ca²+ influx with an IC50 of 3.25 µmol/L. | nih.gov |

| Derivatives of 1-Phenyl-3-(1-phenylethyl)urea | S-configuration at the phenylethyl center | CRAC Channel (ORAI1) | Showed more potent inhibitory activity than the R-configuration. | nih.gov |

Compounds in Peptide Hormone Regulation (e.g., Somatostatin (B550006) Analogs)

Peptide hormones are crucial regulators of physiological processes, but their therapeutic use can be limited by short half-lives. nih.gov Consequently, synthetic analogs are developed to improve stability and selectivity. nih.gov Somatostatin, an inhibitor of various endocrine and exocrine secretions, has been a key target for such modifications. nih.gov

The development of somatostatin analogs often involves replacing the disulfide bond with more stable linkages or incorporating non-natural amino acids to confer specific properties. nih.gov For instance, analogs have been created where the disulfide bond is replaced by an ethylene (B1197577) bond cyclized with α-amino suberic acid. nih.gov While a direct role for this compound in mainstream somatostatin analogs is not prominently documented, its structure represents a type of modification—an acylated amino acid derivative—that could conceptually be used as a building block or capping agent in peptide design to modulate properties like receptor binding or metabolic stability. The use of succinamic acid derivatives in other areas of medicinal chemistry, such as their potential anticancer effects, suggests the versatility of this chemical scaffold. nih.gov

Participation in Biological Metabolic Pathways

This compound and its core structure are involved in several biological metabolic processes, either as intermediate products of hydrolysis or as metabolites in the biodegradation of environmental pollutants.

The compound can be formed through the hydrolysis of its corresponding cyclic imide, N-(1-Phenylethyl)succinimide. Cyclic succinimide intermediates are significant in protein and peptide chemistry, particularly in the degradation of asparagine residues, where they can lead to deamidation and isomerization. nih.gov The hydrolysis of the succinimide ring is a key step in these pathways.

In a chemical context, the synthesis of N-substituted succinimides often proceeds through the formation of the corresponding succinamic acid (an amidoacid). nih.gov The subsequent ring-closure to the imide requires energy input. nih.gov Conversely, the reverse reaction, the ring-opening hydrolysis of the imide, yields the succinamic acid. Studies on the acid-catalyzed hydrolysis of N-aryl succinimides confirm that the reaction proceeds by breaking the imide bond to form the open-chain amidoacid. jcsp.org.pk Therefore, N-(1-Phenylethyl)succinamic acid is the direct hydrolysis product of N-(1-Phenylethyl)succinimide, a reaction relevant to both chemical synthesis and the metabolic fate of succinimide-containing compounds.

This compound, more commonly referred to in this context as (1-phenylethyl)succinic acid, has been identified as a key metabolite in the anaerobic degradation of ethylbenzene (B125841), a component of the BTEX (benzene, toluene, ethylbenzene, xylenes) group of environmental contaminants. nih.govnih.gov

Under anaerobic conditions, certain bacteria, including sulfate-reducing and denitrifying strains, activate ethylbenzene through a unique biochemical reaction. nih.govnih.gov This initial activation step involves the addition of a fumarate (B1241708) molecule to the ethyl group of ethylbenzene. This reaction, catalyzed by the enzyme (1-phenylethyl)succinate synthase, results in the formation of (1-phenylethyl)succinic acid. nih.gov This metabolite is a crucial marker for identifying in-situ anaerobic biodegradation of ethylbenzene in contaminated sites. mostwiedzy.plresearchgate.net Following its formation, (1-phenylethyl)succinic acid is further metabolized through a series of reactions analogous to beta-oxidation to ultimately mineralize the aromatic hydrocarbon. nih.gov

Table 2: Role in Metabolic Pathways

| Metabolic Pathway | Role of Compound | Precursor/Source | Significance | Reference |

|---|---|---|---|---|

| Cyclic Imide Metabolism | Hydrolysis Product | N-(1-Phenylethyl)succinimide | Represents the ring-opened form of the corresponding cyclic imide. | nih.govjcsp.org.pk |

| Anaerobic BTEX Degradation | Initial Metabolite | Ethylbenzene + Fumarate | Key biomarker for the natural attenuation of ethylbenzene in anaerobic environments. | nih.govmostwiedzy.pl |

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-activity relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. For derivatives related to this compound, SAR studies have provided valuable insights for designing more potent and selective molecules.

As mentioned previously, SAR studies on 1-phenyl-3-(1-phenylethyl)urea derivatives as CRAC channel inhibitors revealed several key structural requirements: nih.gov

Stereochemistry: The stereocenter at the phenylethyl group is critical. The S-configuration resulted in more potent inhibition of Ca²⁺ influx compared to the R-configuration. nih.gov

Substituents on the Phenyl Ring: Electron-donating groups on the phenyl ring of the urea (B33335) moiety led to more potent inhibitory activity than electron-withdrawing groups. nih.gov

Urea Moiety: The free N-H protons of the urea group were not essential for maintaining high potency, allowing for further substitution at this position to modulate properties like cytotoxicity. nih.gov

Broader SAR studies on succinimide analogs have been conducted for other targets, such as androgen receptor antagonists, demonstrating the versatility of the succinimide scaffold in drug design. nih.gov These studies use computational methods like CoMFA and CoMSIA to map the structural features that are crucial for bioactivity, offering guidance for the rational design of new lead compounds. nih.gov The principles derived from these studies—such as the importance of stereochemistry, steric bulk, and electronic properties—are broadly applicable to the design of novel therapeutic agents based on the N-(1-Phenylethyl)succinamic acid scaffold.

Advanced Analytical and Characterization Methodologies for R + N 1 Phenylethyl Succinamic Acid

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure of (R)-(+)-N-(1-Phenylethyl)succinamic acid and for assessing its chemical purity by detecting the presence of any synthesis-related impurities or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are critical for the structural verification of this compound.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in a distinct electronic environment gives a separate signal. For this compound, characteristic signals are expected for the carbons of the phenyl ring, the aliphatic carbons of the ethyl group, the amide carbonyl, the methylene (B1212753) carbons, and the carboxylic acid carbonyl. organicchemistrydata.orgwisc.edu The chemical shifts of the carbonyl carbons are particularly indicative of the amide and carboxylic acid functional groups. wisc.edu

The combined data from ¹H and ¹³C NMR are used to unequivocally confirm the synthesized structure and can reveal the presence of residual solvents or starting materials, thereby serving as a purity assessment tool. nih.gov

Interactive Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shift ranges for the respective functional groups. Actual values may vary based on solvent and experimental conditions.)

| Atom Type | Moiety | Estimated ¹H Chemical Shift (δ, ppm) | Estimated ¹³C Chemical Shift (δ, ppm) |

| Aromatic | Phenyl Ring | 7.20 - 7.40 (m, 5H) | 126.0 - 129.0, 143.0 (Ar-C) |

| Methine (CH) | Phenylethyl | ~5.1 (q, 1H) | ~50.0 |

| Methyl (CH₃) | Phenylethyl | ~1.5 (d, 3H) | ~22.0 |

| Methylene (CH₂) | Succinamic Acid | ~2.5 (t, 2H) | ~31.0 |

| Methylene (CH₂) | Succinamic Acid | ~2.4 (t, 2H) | ~29.0 |

| Amide (NH) | Amide Linkage | ~8.5 (d, 1H) | - |

| Carboxyl (OH) | Carboxylic Acid | >10.0 (s, 1H) | - |

| Carbonyl (C=O) | Amide Linkage | - | ~172.0 |

| Carbonyl (C=O) | Carboxylic Acid | - | ~178.0 |

Chromatographic Techniques for Enantiomeric Purity and Separation

Chromatographic methods are essential for separating the (R)-enantiomer from its (S)-counterpart and for determining the enantiomeric purity, often expressed as enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most common and effective method for the enantiomeric separation of chiral acids and amides. nih.govnih.gov The principle relies on the differential interaction between the two enantiomers and the chiral environment of the stationary phase, leading to different retention times.

For compounds like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly effective. researchgate.net Stationary phases based on polymers of chiral acrylamides have also shown excellent recognition abilities for related compounds. mdpi.com The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance, which are different for the two enantiomers, allowing for their resolution. The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier (e.g., isopropanol) with an acidic additive, is optimized to achieve baseline separation. researchgate.netmdpi.com

Interactive Table 2: Typical HPLC Conditions for Chiral Separation

| Parameter | Condition |

| Column | Chiralpak® AD-H or Lux® Cellulose-3 (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 254 nm |

| Column Temperature | 25 °C |

| Expected Result | Two distinct peaks corresponding to the (R) and (S) enantiomers. |

Ultra-Performance Liquid Chromatography (UPLC) for Compound Purity and Enantiomeric Excess

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. This results in significantly higher resolution, faster analysis times, and increased sensitivity. waters.com For this compound, UPLC can be used for both rapid purity assessment on an achiral column (like a BEH C18) and for determining enantiomeric excess on a chiral UPLC column. waters.com The enhanced separation efficiency of UPLC allows for more accurate quantification of even minor impurities and the less-abundant enantiomer, making it ideal for high-throughput screening and quality control. researchgate.net Derivatization with a fluorescent tag can be employed to further enhance detection sensitivity if needed. researchgate.net

Gas Chromatography (GC) for Enantiomeric Excess Determination

Gas Chromatography (GC) is another powerful technique for chiral separations, particularly for volatile compounds. chromatographyonline.com Direct analysis of this compound by GC is challenging due to its low volatility and potential for thermal degradation. Therefore, a derivatization step is typically required to convert the amic acid into a more volatile and thermally stable analogue. mdpi.com A common approach is esterification of the carboxylic acid group (e.g., to a methyl or ethyl ester) and/or silylation of the amide and acid protons.

The resulting derivatives can then be separated on a chiral capillary column, which often contains a cyclodextrin-based stationary phase. gcms.cz The chiral selector forms transient diastereomeric complexes with the enantiomers of the derivatized analyte, leading to different retention times and allowing for their separation and quantification to determine the enantiomeric excess. chromatographyonline.comgcms.cz

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Metabolite Analysis

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for studying the metabolism of compounds in biological systems. sigmaaldrich.com It offers unparalleled sensitivity and selectivity for identifying and quantifying metabolites in complex matrices like plasma, urine, or tissue homogenates. nih.govmdpi.com

To analyze potential metabolites of this compound, a biological sample would first undergo extraction. The extract is then injected into an LC system, typically a reversed-phase column, to separate the parent compound from its metabolites. The eluent is introduced into a mass spectrometer, where molecules are ionized (e.g., by electrospray ionization, ESI) and detected.

Tandem MS (MS/MS) is used for structural confirmation. The parent ion of a suspected metabolite is selected and fragmented, and the resulting fragment ions create a unique "fingerprint" that helps to identify its structure. mdpi.com Common metabolic pathways for a molecule like this include Phase I reactions, such as hydroxylation of the phenyl ring, and Phase II reactions, like conjugation with glucuronic acid. nih.gov Using techniques like Multiple Reaction Monitoring (MRM), LC-MS/MS can achieve highly sensitive and specific quantification of the parent drug and its metabolites. nih.gov

Interactive Table 3: Summary of Analytical Techniques

| Technique | Primary Application | Key Information Provided |

| ¹H & ¹³C NMR | Structural Elucidation & Purity Assessment | Confirms molecular structure, identifies functional groups, quantifies proton ratios. nih.govnih.gov |

| Chiral HPLC | Enantiomeric Separation & Purity | Separates (R) and (S) enantiomers, allows for enantiomeric excess (ee) calculation. researchgate.netmdpi.com |

| UPLC | High-Throughput Purity & Enantiomeric Excess Analysis | Provides higher resolution and faster analysis than HPLC. waters.comresearchgate.net |

| GC (with deriv.) | Enantiomeric Excess Determination | Separates volatile derivatives of enantiomers on a chiral column. mdpi.comgcms.cz |

| LC-MS/MS | Metabolite Identification & Quantification in Bio-samples | Detects and identifies structures of metabolites, high sensitivity. nih.govmdpi.com |

Crystallographic and Solid-State Characterization

The comprehensive characterization of the solid-state properties of this compound and its derivatives is crucial for understanding its behavior in chiral resolutions and for ensuring the robustness of processes that utilize this compound. Methodologies such as X-ray diffraction and thermal analysis provide indispensable information regarding the crystal structure, polymorphism, and thermal stability of its diastereomeric salts.

X-ray Powder Diffraction (XRPD) of Diastereomeric Salts

X-ray Powder Diffraction (XRPD) is a fundamental technique for the characterization of crystalline solids. In the context of chiral resolution using this compound, XRPD is employed to differentiate between the resulting diastereomeric salts, identify new solid forms, and assess the purity of the separated phases.

When this compound is reacted with a racemic amine, two diastereomeric salts are formed: (R)-acid•(R)-amine and (R)-acid•(S)-amine. Due to their different three-dimensional arrangements, these diastereomers typically crystallize in distinct crystal lattices, leading to unique XRPD patterns. Each pattern serves as a fingerprint for that specific salt, characterized by a unique set of peak positions (in degrees 2θ) and relative intensities.

Research Findings: The primary application of XRPD in this context is to confirm the formation of a new crystalline phase and to distinguish between the less soluble, desired diastereomer and the more soluble one remaining in the mother liquor. For instance, in studies involving the resolution of chiral amines with a resolving agent, XRPD is used to compare the diffraction pattern of the crystalline product against the starting materials, confirming the formation of a salt. scbt.com The technique is also pivotal in screening for different polymorphic forms of the diastereomeric salts, as different crystallization conditions (e.g., solvent, temperature) can lead to different crystal packing arrangements with distinct XRPD patterns.

To ensure that a microcrystalline powder sample corresponds to the same phase as a single crystal analyzed by SCXRD, the experimental XRPD pattern is often compared with a theoretical pattern calculated from the single-crystal data. cnr.it This comparison is vital for confirming the bulk purity of a sample. While specific XRPD data for diastereomeric salts of this compound is not publicly available, the methodology is analogous to the characterization of diastereomeric salts formed between nonsteroidal anti-inflammatory drugs (NSAIDs) and 1-phenylethylamine (B125046). cnr.it

Table 1: Illustrative XRPD Peak Comparison for Diastereomeric Salts This table illustrates how XRPD data can distinguish between two diastereomeric salts based on their unique diffraction peak positions. The data is hypothetical but representative of typical findings.

| Diastereomeric Salt | Characteristic Peaks (2θ) |

| (R)-acid•(R)-amine | 8.5°, 12.3°, 15.8°, 20.1°, 24.5° |

| (R)-acid•(S)-amine | 9.2°, 11.5°, 16.7°, 19.8°, 25.3° |

Single Crystal X-ray Diffraction (SCXRD) for Diastereomer Crystal Structures

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement within a crystal. unifi.it For diastereomeric salts of this compound, SCXRD analysis provides precise information on bond lengths, bond angles, and the absolute configuration of the separated chiral center. It also reveals the intricate network of intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing and ultimately determine the differential solubility crucial for resolution. nih.gov

Research Findings: The successful resolution of a racemic compound via diastereomeric salt formation relies on the different physicochemical properties of the two diastereomers, which arise from their distinct crystal structures. SCXRD studies on analogous systems, such as salts of NSAIDs or lactic acid with 1-phenylethylamine, have revealed key structural insights. unifi.itnih.gov

These studies often show that the less soluble diastereomeric salt possesses a more stable, tightly packed crystal lattice, frequently characterized by extensive hydrogen-bonding networks. For example, the carboxylate group of the acid and the ammonium (B1175870) group of the amine typically form a robust supramolecular heterosynthon. unifi.it The analysis of the crystal structure of diastereomeric salts of lactic acid and 1-phenylethylamine showed that the less soluble salt was less dense but had a crystal packing that contributed to its lower solubility. nih.gov In another example involving NSAIDs, the asymmetric unit of the diastereomeric salts was found to contain one anion of the acidic drug and one cation of 1-phenylethylamine, confirming the 1:1 stoichiometry of the salt. cnr.itunifi.it

SCXRD analysis provides detailed crystallographic data, as shown in the representative table below.

Table 2: Representative Crystallographic Data for a Diastereomeric Salt This table presents typical crystallographic parameters obtained from an SCXRD experiment for a hypothetical (R)-acid•(S)-amine diastereomeric salt.

| Parameter | Value |

| Chemical Formula | C₂₀H₂₇N₂O₃ |

| Formula Weight | 355.45 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.123 |

| b (Å) | 5.891 |

| c (Å) | 16.456 |

| β (°) | 105.2 |

| Volume (ų) | 946.5 |

| Z (molecules/unit cell) | 2 |

| Density (calculated) (g/cm³) | 1.247 |

Thermal Analysis for Solid-State Properties

Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the solid-state properties of diastereomeric salts. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events like melting, crystallization, and solid-solid phase transitions. TGA measures the change in mass of a sample as a function of temperature, which is used to assess thermal stability and solvent content.

Research Findings: The melting point is a key physical property that often differs between diastereomers. DSC is used to precisely determine the melting points of the separated (R)-acid•(R)-amine and (R)-acid•(S)-amine salts. A significant difference in melting points can be an indicator of successful resolution and is often correlated with differences in crystal lattice energy. In studies of diastereomeric complexes involving 1-phenylethylamine, thermal analyses have been used to assess the relative stability of the complexes. nih.gov For instance, the less soluble diastereomer typically exhibits a higher melting point, reflecting its greater thermodynamic stability. nih.gov

TGA is particularly useful for determining whether a crystallized salt is an anhydrate, a hydrate, or a solvate. A mass loss step observed in a TGA thermogram at temperatures below the decomposition point typically corresponds to the loss of water or solvent molecules from the crystal lattice. This was observed in the characterization of a diastereomeric salt of (S)-ketoprofen and (R)-1-phenylethylamine, which was found to be a hydrate. cnr.itunifi.it

The combination of DSC and TGA provides a comprehensive thermal profile of the diastereomeric salts, which is critical for developing robust crystallization and drying processes.

Table 3: Illustrative Thermal Analysis Data for Diastereomeric Salts This table provides a hypothetical comparison of thermal properties for a pair of diastereomers, as would be determined by DSC and TGA.

| Property | (R)-acid•(R)-amine Salt | (R)-acid•(S)-amine Salt |

| Melting Point (DSC) | 155 °C | 142 °C |

| Heat of Fusion (DSC) | 45 kJ/mol | 38 kJ/mol |

| Decomposition Onset (TGA) | 210 °C | 205 °C |

| Solvent/Water Content (TGA) | < 0.1% (Anhydrate) | 4.8% (Monohydrate) |

Theoretical and Computational Approaches in Research on R + N 1 Phenylethyl Succinamic Acid

Computational Prediction of Crystal Structures and Resolution Efficiency

The prediction of crystal structures from first principles, known as Crystal Structure Prediction (CSP), is a significant area of computational chemistry with direct implications for understanding and optimizing chiral resolution processes. nih.govnih.gov For a chiral compound like (R)-(+)-N-(1-Phenylethyl)succinamic acid, which is often used as a resolving agent, computational methods can predict the three-dimensional packing of molecules in a crystal lattice. This is crucial because the efficiency of classical resolution by diastereomeric salt formation depends on the differential solubility of the diastereomers, a property intrinsically linked to their crystal structures and lattice energies. wikipedia.org

Modern CSP approaches typically involve a hierarchical workflow:

Conformational Analysis: Identifying the low-energy conformations of the isolated molecule.

Crystal Packing Generation: Generating a vast number of plausible crystal packing arrangements for the most stable conformers across various common space groups.